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Compound of Interest

Compound Name:
Methyl 2,2-dimethyl-3-

oxopropanoate

Cat. No.: B190169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2,2-
dimethyl-3-oxopropanoate (CAS No: 13865-20-8), a versatile intermediate in organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for data

acquisition.

Spectroscopic Data
The structural elucidation of Methyl 2,2-dimethyl-3-oxopropanoate is supported by a

combination of spectroscopic techniques. The data presented below is compiled from various

sources and provides a comprehensive spectral signature for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b190169?utm_src=pdf-interest
https://www.benchchem.com/product/b190169?utm_src=pdf-body
https://www.benchchem.com/product/b190169?utm_src=pdf-body
https://www.benchchem.com/product/b190169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.67 Singlet 1H Aldehyde (-CHO)

3.76 Singlet 3H Methyl Ester (-OCH₃)

1.36 Singlet 6H
gem-Dimethyl (-

C(CH₃)₂)

Solvent: CDCl₃[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm) Carbon Type Assignment

~200-205 Carbonyl Aldehyde (C=O)

~170 Carbonyl Ester (C=O)

~52 Methoxy -OCH₃

~50 Quaternary -C(CH₃)₂

~22 Methyl -C(CH₃)₂

Note: These are expected

chemical shift ranges.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Functional Group

~1740 Strong Ester C=O Stretch

~1700 Strong Aldehyde C=O Stretch

Note: These are characteristic

absorption frequencies.[2]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular formula for Methyl 2,2-dimethyl-3-oxopropanoate is C₆H₁₀O₃,

with a molecular weight of 130.14 g/mol .[1][2]

m/z Interpretation

130 Molecular Ion (M⁺)

Note: The fragmentation pattern would show

characteristic losses, such as the loss of the

methoxy group (-OCH₃) or the aldehyde group (-

CHO).[2]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Instrument parameters may be optimized for specific samples and equipment.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,2-dimethyl-3-
oxopropanoate in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

standard 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-

noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of

1-2 seconds, and an acquisition time of 2-4 seconds.

For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is

typically required. Typical parameters include a spectral width of 200-250 ppm, a

relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like

tetramethylsilane (TMS).

IR Spectroscopy Protocol
Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of

the sample between two salt plates (e.g., NaCl or KBr).

Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount

of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Data Acquisition:

Place the prepared sample in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty spectrometer or the pure salt plates/KBr

pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or liquids, or through a gas chromatograph

(GC-MS) for volatile compounds.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various

fragment ions.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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